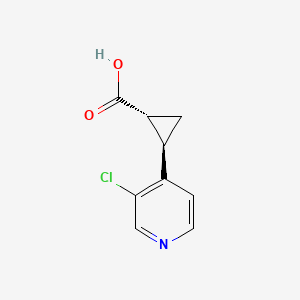

(1R,2R)-2-(3-chloropyridin-4-yl)cyclopropanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,2R)-2-(3-chloropyridin-4-yl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative with a chloropyridine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(3-chloropyridin-4-yl)cyclopropanecarboxylic acid typically involves the following steps:

Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Chloropyridine Introduction: The chloropyridine moiety is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate chloropyridine derivatives.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and reagents are chosen to maximize yield and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

(1R,2R)-2-(3-chloropyridin-4-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chloropyridine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

One of the most significant applications of (1R,2R)-2-(3-chloropyridin-4-yl)cyclopropanecarboxylic acid is its role as a selective agonist for the A1 adenosine receptor. This interaction has implications for various physiological processes, including:

- Cardiac Function : The A1 receptor is known to play a role in heart rate regulation and myocardial protection during ischemic events.

- Neurotransmission : Modulation of neurotransmitter release through A1 receptor activation can influence neurological conditions.

Binding Affinity Studies

Research has demonstrated that this compound exhibits selective binding affinity towards the A1 receptor subtype. This specificity may lead to the development of novel therapeutic agents targeting cardiovascular diseases and neurological disorders.

Synthetic Applications

The compound serves as an important intermediate in the synthesis of other biologically active molecules. Various synthetic routes have been developed to produce this compound, highlighting its versatility in chemical synthesis.

Several studies have focused on the pharmacological potential of this compound:

- Cardiovascular Research : A study explored the compound's effects on heart rate variability in animal models, demonstrating its potential to modulate cardiac function through A1 receptor activation.

- Neurological Studies : Research indicated that this compound could influence neurotransmitter release patterns, suggesting possible applications in treating neurodegenerative diseases.

- Synthetic Methodology : Investigations into efficient synthetic pathways for producing this compound have led to improved yields and reduced environmental impact in laboratory settings.

Mecanismo De Acción

The mechanism of action of (1R,2R)-2-(3-chloropyridin-4-yl)cyclopropanecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and chloropyridine moiety can influence the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

(1R,2R)-2-(3-bromopyridin-4-yl)cyclopropanecarboxylic acid: Similar structure but with a bromine atom instead of chlorine.

(1R,2R)-2-(3-fluoropyridin-4-yl)cyclopropanecarboxylic acid: Contains a fluorine atom, which can affect its reactivity and biological activity.

Uniqueness

(1R,2R)-2-(3-chloropyridin-4-yl)cyclopropanecarboxylic acid is unique due to its specific combination of a cyclopropane ring and a chloropyridine moiety. This combination can result in distinct chemical and biological properties, making it valuable for various applications.

Actividad Biológica

(1R,2R)-2-(3-chloropyridin-4-yl)cyclopropanecarboxylic acid (CAS No. 1263284-68-9) is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound features a chloropyridine moiety, which is known for modulating various biological pathways. This article reviews its biological activities based on diverse research findings, including case studies and relevant data.

- Molecular Formula : C9H8ClNO2

- Molar Mass : 197.62 g/mol

- Density : 1.465 g/cm³

Inhibition of O-Acetylserine Sulfhydrylase (OASS)

Recent studies have highlighted the role of this compound as an inhibitor of O-acetylserine sulfhydrylase, an enzyme critical in cysteine biosynthesis. The compound demonstrated significant inhibitory effects with a low IC50 value, indicating potent biological activity against this target. For instance, it was reported that the compound could inhibit OASS-A and OASS-B isoforms effectively, showcasing its potential to disrupt cysteine biosynthesis in pathogenic bacteria like Salmonella Typhimurium .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro tests showed that it possesses activity against various bacterial strains, including those resistant to conventional antibiotics. The minimal inhibitory concentrations (MICs) were determined, revealing promising results that suggest its potential use as an adjuvant in combination therapies to combat antibiotic resistance .

Cytotoxicity Profile

While evaluating the cytotoxicity of this compound, researchers found that it exhibits a favorable toxicity profile compared to other compounds in its class. Compounds with high toxicity were excluded from further studies, while those with lower toxicity profiles advanced to additional testing phases . This suggests that the compound may be a viable candidate for therapeutic applications without significant adverse effects.

Study on Synergistic Effects

A notable study investigated the synergistic effects of combining this compound with colistin against multidrug-resistant Klebsiella pneumoniae. The fractional inhibitory concentration (FIC) index indicated additive interactions when used in conjunction with colistin, suggesting that this compound could enhance the efficacy of existing antibiotics .

Structural Studies

Crystallographic studies have provided insights into the binding mechanisms of this compound with OASS-A. X-ray diffraction revealed that this compound binds competitively at the active site of OASS-A, further elucidating its mode of action and reinforcing its potential as a lead compound in drug development .

Propiedades

IUPAC Name |

(1R,2R)-2-(3-chloropyridin-4-yl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-8-4-11-2-1-5(8)6-3-7(6)9(12)13/h1-2,4,6-7H,3H2,(H,12,13)/t6-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPDSLYSTXXOEW-NKWVEPMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=C(C=NC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=C(C=NC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.